Benzyl 2-(bromomethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC17567135
Molecular Formula: C14H18BrNO2
Molecular Weight: 312.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18BrNO2 |
|---|---|
| Molecular Weight | 312.20 g/mol |
| IUPAC Name | benzyl 2-(bromomethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H18BrNO2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
| Standard InChI Key | PFVIAYOETZFRDX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C(C1)CBr)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Benzyl 2-(bromomethyl)piperidine-1-carboxylate belongs to the piperidine alkaloid class, featuring a six-membered nitrogen-containing ring substituted with a bromomethyl group at the 2-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position . The compound’s IUPAC name, benzyl 2-(bromomethyl)piperidine-1-carboxylate, reflects this substitution pattern. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 312.20 g/mol | |
| Density | Not reported | |
| Boiling/Melting Points | Not reported |
The bromomethyl group () confers electrophilic reactivity, enabling alkylation and cross-coupling reactions, while the Cbz group enhances solubility in organic solvents and stabilizes the piperidine nitrogen .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Bromination of Piperidine: Introduction of the bromomethyl group at the 2-position of piperidine using -bromosuccinimide (NBS) or -based reagents under radical or electrophilic conditions.
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Esterification: Reaction of 2-(bromomethyl)piperidine with benzyl chloroformate () in the presence of a base (e.g., ) to form the Cbz-protected derivative .
A representative procedure from nickel-catalyzed carboxylation methodologies involves irradiating a mixture of 2-(bromomethyl)piperidine, benzyl alcohol, and a photoredox catalyst (e.g., Ir[dF(CF)ppy](dtbbpy)PF) in acetonitrile .
Reactivity and Functionalization
The bromomethyl group undergoes nucleophilic substitution (S2) with amines, thiols, and alkoxides, enabling the installation of diverse functional groups:
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Amine Alkylation: Reaction with primary or secondary amines yields 2-(aminomethyl)piperidine derivatives, precursors to neurologically active compounds .
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Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids generate biaryl motifs, useful in drug discovery .
The Cbz group is cleavable via hydrogenolysis (H/Pd-C) or acidic conditions (HBr/AcOH), allowing selective deprotection during multistep syntheses .
Applications in Organic Synthesis and Medicinal Chemistry
Intermediate in Pharmaceutical Synthesis
Benzyl 2-(bromomethyl)piperidine-1-carboxylate serves as a key building block for:
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Anticancer Agents: Piperidine scaffolds are integral to kinase inhibitors (e.g., CDK4/6 blockers) .
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Neurological Drugs: Functionalization at the 2-position yields ligands for serotonin and dopamine receptors .
For example, coupling with ethyl 4-bromobutyrate under nickel catalysis produces ethyl 4-(1-Cbz-piperidin-2-yl)butyrate, a intermediate in prodrug development .
Role in PROTAC Design
The bromomethyl group facilitates the synthesis of proteolysis-targeting chimeras (PROTACs) by linking E3 ligase ligands to target protein binders. This application leverages the compound’s bifunctional reactivity to induce targeted protein degradation.
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